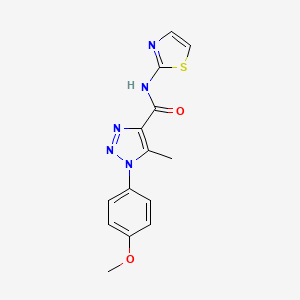
1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl group, a thiazol group, and a triazole carboxamide group. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (thiazol and triazole) and a variety of functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiazol and triazole rings might participate in reactions with electrophiles or nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that compounds related to "1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide" show promising antimicrobial activities. For instance, the design, synthesis, and evaluation of azole derivatives, including 1,2,4-triazole compounds, have shown activity against various microorganisms, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013); (Bektaş et al., 2007). These findings underscore the importance of such compounds in developing new antimicrobial therapies.
Anti-Inflammatory and Analgesic Properties
Novel compounds derived from visnaginone and khellinone, structurally related to the queried compound, have been synthesized and found to possess significant anti-inflammatory and analgesic properties. These compounds were effective in inhibiting cyclooxygenase enzymes, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Anticancer Activity
Compounds structurally related to "this compound" have also been evaluated for their anticancer activities. For example, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized to explore their potential in cancer therapy, were tested for in vitro cytotoxicity against Ehrlich Ascites Carcinoma cells, demonstrating promising anticancer properties (Hassan et al., 2014).
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known to be part of many biologically active compounds and drugs, including anticancer medicines . They can interact with biological systems in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Triazoles
, another class of heterocyclic compounds, are also known for their diverse biological activities . They have been used in drug discovery, organic synthesis, and chemical biology, among other fields . Triazoles can also interact with various biological targets, potentially influencing a range of biochemical pathways .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound exhibits strong binding affinity to these enzymes, leading to inhibition or modulation of their activity. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, affecting their function and downstream signaling events .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell proliferation, apoptosis, and differentiation by modulating key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. The compound also impacts gene expression by altering the activity of transcription factors and epigenetic regulators. Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. It also interacts with DNA and RNA, affecting gene expression and transcriptional regulation. Additionally, the compound modulates the activity of signaling proteins by binding to their regulatory domains, thereby influencing downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In some cases, prolonged exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of careful dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its activity. The localization of the compound can affect its function and interactions with other biomolecules, highlighting the importance of understanding its subcellular distribution for its therapeutic applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(13(20)16-14-15-7-8-22-14)17-18-19(9)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNEYKRWGBWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)
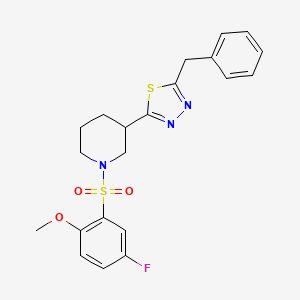
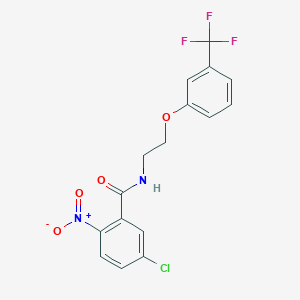
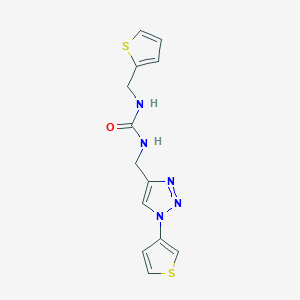
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2593080.png)
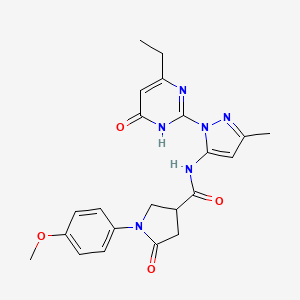
![N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine](/img/structure/B2593082.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide](/img/structure/B2593089.png)
![4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2593091.png)

![Methyl 1-[2-(cyanomethylamino)-2-oxoethyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylate](/img/structure/B2593093.png)
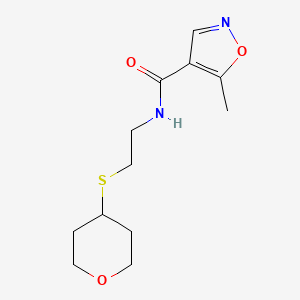
![3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593095.png)
